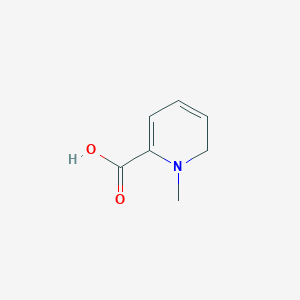

1-Methyl-1,6-dihydropyridine-2-carboxylic acid

Description

1-Methyl-1,6-dihydropyridine-2-carboxylic acid (CAS: 30062-34-1) is a heterocyclic organic compound featuring a dihydropyridine ring substituted with a methyl group at the N-1 position and a carboxylic acid moiety at the C-2 position. Its molecular formula is C₈H₉NO₃, with a molecular weight of 153.14 g/mol .

Key physicochemical properties include:

- UV absorbance: λmax ~247–311 nm (similar to other dihydropyridine derivatives) .

- Tautomerism: Predominantly exists in the keto form (6-oxo tautomer) rather than the enol form, as evidenced by negative FeCl₃ reactivity .

- Synthesis: Produced via microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269) .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-methyl-2H-pyridine-6-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) |

InChI Key |

DESCXTNYDRKSAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-dihydropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with methyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of 1-Methyl-1,6-dihydropyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

1-Methyl-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and diabetes.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s ability to block AP-1-mediated luciferase activity suggests its role in anti-inflammatory processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridine Core

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity

- Thioamide vs. Amide (HTDCA vs. Fusaric Acid Derivatives) :

HTDCA (C6=S substitution) exhibits superior inhibition of anthrax lethal factor (LF) compared to amide analogs due to enhanced zinc-binding affinity . - Alkyl Chain Length (Butyl vs. Methyl) :

The 5-butyl substituent in fusaric acid derivatives increases hydrophobicity, influencing membrane permeability and antifungal activity . - Electron-Withdrawing Groups (Fluoro) :

Fluorine at C5 enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

Tautomeric Stability

- Keto-Enol Equilibrium: The methyl derivative predominantly adopts the keto form (6-oxo), as confirmed by NMR and FeCl₃ reactivity tests . In contrast, HTDCA’s thioamide group stabilizes the enolic form, critical for its bioactivity .

Biological Activity

1-Methyl-1,6-dihydropyridine-2-carboxylic acid, a member of the dihydropyridine family, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by relevant research findings and case studies.

1-Methyl-1,6-dihydropyridine-2-carboxylic acid is characterized by its unique chemical structure, which contributes to its biological functions. It exhibits a high gastrointestinal absorption rate and moderate polar surface area, influencing its bioavailability and interaction with biological systems. The mechanism of action involves the compound's ability to interact with specific molecular targets, including the inhibition of AP-1-mediated luciferase activity, which is indicative of its anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that 1-Methyl-1,6-dihydropyridine-2-carboxylic acid possesses significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro models. For instance, studies have demonstrated that this compound can reduce nitrite production in mixed primary glial cultures stimulated by lipopolysaccharides (LPS), highlighting its capacity to modulate inflammatory responses .

Antioxidant Activity

The compound also exhibits notable antioxidant properties. It has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In comparative studies, it demonstrated a higher antioxidant capacity than standard antioxidants such as ascorbic acid and melatonin . This activity is crucial in preventing cellular damage associated with various diseases.

Anticancer Potential

Emerging studies suggest that 1-Methyl-1,6-dihydropyridine-2-carboxylic acid may have anticancer effects. It has been derived from Cordyceps bassiana, a fungus known for its anti-cancer properties . The compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

In a study published in Biomolecules & Therapeutics, researchers evaluated the anti-inflammatory effects of compounds derived from Cordyceps bassiana, including 1-Methyl-1,6-dihydropyridine-2-carboxylic acid. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various dihydropyridine derivatives. 1-Methyl-1,6-dihydropyridine-2-carboxylic acid was shown to possess superior scavenging abilities against both oxygen and nitrogen radicals when tested against established antioxidants .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.